molecular formula C17H14N2O2 B4109860 3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone

3-(1-methyl-2-oxo-2-phenylethyl)-4(3H)-quinazolinone

Cat. No. B4109860
M. Wt: 278.30 g/mol
InChI Key: DMLGQLXIKNVUDD-UHFFFAOYSA-N
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Patent
US07053216B2

Procedure details

A mixture of N-(1-benzoylethyl)-2-(formylamino)-benzamide in N-methyl-pyrrolidone (“NMP”) is dehydrated with concentrated sulfuric acid, cyclizing to provide 3-(1-phenyl-1-oxoprop-2-yl)-quinazolin-4-one.
Name
N-(1-benzoylethyl)-2-(formylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:9]([NH:11][C:12](=[O:22])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[NH:19][CH:20]=O)[CH3:10])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(=O)(=O)(O)O>CN1CCCC1=O>[C:2]1([C:1](=[O:8])[CH:9]([N:11]2[C:12](=[O:22])[C:13]3[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=3)[N:19]=[CH:20]2)[CH3:10])[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
N-(1-benzoylethyl)-2-(formylamino)-benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C(C)NC(C1=C(C=CC=C1)NC=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(C(C)N1C=NC2=CC=CC=C2C1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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